
2-Chloro-5-ethylphenol
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Overview
Description
2-Chloro-5-ethylphenol is an organic compound with the molecular formula C8H9ClO. It is a chlorinated derivative of phenol, characterized by the presence of a chlorine atom at the second position and an ethyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-ethylphenol can be synthesized through the chlorination of 5-ethylphenol. One common method involves the reaction of 5-ethylphenol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient chlorination .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-ethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 5-ethylphenol.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 5-ethylphenol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: 5-Ethylphenol.
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 5-Ethylphenol.
Scientific Research Applications
2-Chloro-5-ethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other chlorinated phenols
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethylphenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Chlorophenol: Lacks the ethyl group, making it less hydrophobic.
4-Chloro-2-ethylphenol: Chlorine atom is at a different position, affecting its reactivity.
5-Chloro-2-ethylphenol: Similar structure but with different substitution pattern.
Uniqueness: 2-Chloro-5-ethylphenol is unique due to the specific positioning of the chlorine and ethyl groups, which influences its chemical properties and reactivity. This unique structure makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-chloro-5-ethylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMBKXCVJBMYOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600029 |
Source
|
Record name | 2-Chloro-5-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153812-97-6 |
Source
|
Record name | 2-Chloro-5-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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